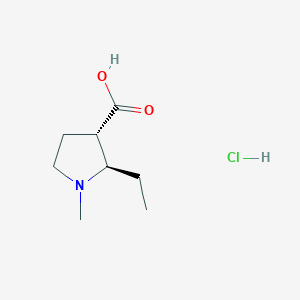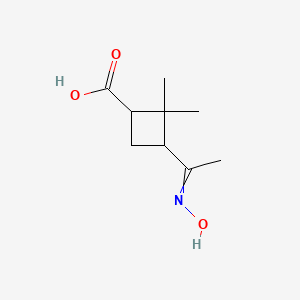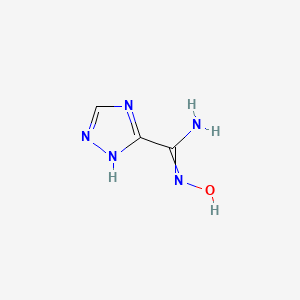
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety. The molecular formula of this compound is C13H10ClNO3, and it has a molecular weight of 263.68 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature. This reaction leads to the formation of 3,5-disubstituted isoxazoles . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Chemischer Reaktionen
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Cycloaddition: Isoxazoles are known to participate in cycloaddition reactions, forming various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions by preventing the proliferation of lymphocytes and suppressing inflammatory responses . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)isoxazol-3-amine: This compound has a similar isoxazole ring structure but lacks the cyclopropanecarboxylic acid moiety.
5-(2-Chlorophenyl)isoxazol-3-yl)methylamine: This compound has a different substitution pattern on the isoxazole ring and a different functional group.
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: This compound is similar but has a carboxylic acid group directly attached to the isoxazole ring instead of the cyclopropane moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxylic acid moiety, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10ClNO3 |
|---|---|
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-9-3-1-8(2-4-9)10-7-11(15-18-10)13(5-6-13)12(16)17/h1-4,7H,5-6H2,(H,16,17) |
InChI-Schlüssel |
BBEBVUPIDMOJLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


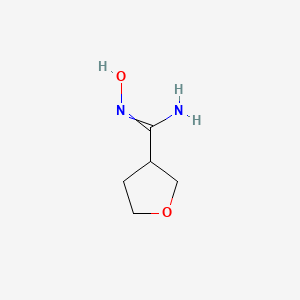

![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde](/img/structure/B11818639.png)
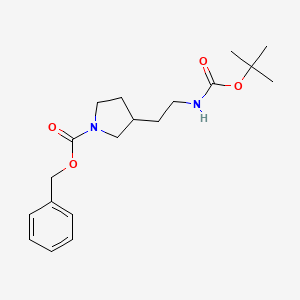
![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)
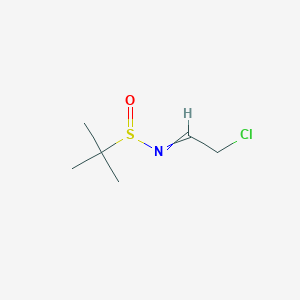
![rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo](/img/structure/B11818665.png)
